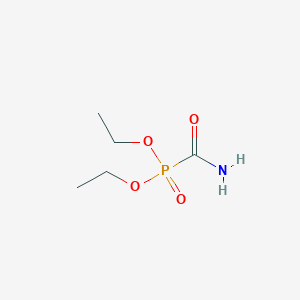
Diethoxyphosphorylformamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethoxyphosphorylformamide (DEPF) is an organic compound that has been widely used in scientific research due to its unique properties. It is a phosphorus-containing compound that is used as a reagent in various chemical reactions. DEPF is a colorless liquid that is soluble in polar solvents such as water, methanol, and ethanol.
Mecanismo De Acción
The mechanism of action of Diethoxyphosphorylformamide is not fully understood. However, it is believed that Diethoxyphosphorylformamide reacts with nucleophiles such as amines and alcohols to form phosphoramidates and phosphonamidates. Diethoxyphosphorylformamide can also react with carboxylic acids to form phosphonic acid derivatives. Diethoxyphosphorylformamide has been shown to be a good leaving group in substitution reactions.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of Diethoxyphosphorylformamide. However, it has been reported that Diethoxyphosphorylformamide can inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. Diethoxyphosphorylformamide has also been reported to have antiviral activity against herpes simplex virus type 1.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Diethoxyphosphorylformamide has several advantages for use in lab experiments. It is a stable and easy to handle compound. Diethoxyphosphorylformamide is also a good leaving group in substitution reactions. However, Diethoxyphosphorylformamide has some limitations. It is a toxic and flammable compound that should be handled with care. Diethoxyphosphorylformamide can also react with water to form diethylphosphoric acid, which can interfere with the reaction.
Direcciones Futuras
Diethoxyphosphorylformamide has several potential future directions. It can be used in the synthesis of new phosphorus-containing compounds with potential biological activity. Diethoxyphosphorylformamide can also be used in the preparation of phosphorus-containing polymers and dendrimers for various applications. Further research is needed to fully understand the mechanism of action and the biochemical and physiological effects of Diethoxyphosphorylformamide.
Métodos De Síntesis
Diethoxyphosphorylformamide can be synthesized through the reaction of diethylphosphoryl chloride with formamide. The reaction takes place in the presence of a base such as triethylamine. The resulting product is then purified through distillation or recrystallization. The overall reaction can be represented as follows:
Diethylphosphoryl chloride + Formamide + Triethylamine → Diethoxyphosphorylformamide + Hydrochloric Acid + Triethylamine Hydrochloride
Aplicaciones Científicas De Investigación
Diethoxyphosphorylformamide has been used in various scientific research applications. It is commonly used as a reagent in organic synthesis reactions. Diethoxyphosphorylformamide has also been used in the synthesis of phosphorus-containing compounds such as phosphoramidates and phosphonamidates. Diethoxyphosphorylformamide has been used as a precursor in the synthesis of phosphorus-containing polymers. Diethoxyphosphorylformamide has also been used in the preparation of phosphorus-containing dendrimers.
Propiedades
IUPAC Name |
diethoxyphosphorylformamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12NO4P/c1-3-9-11(8,5(6)7)10-4-2/h3-4H2,1-2H3,(H2,6,7) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRXNIQXHOZNMJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C(=O)N)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12NO4P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethoxyphosphorylformamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


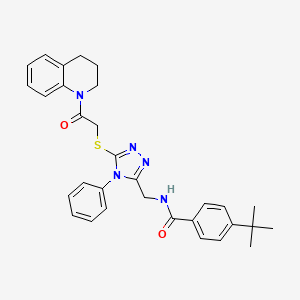

![6-Cyclopropyl-2-{[1-(2,3-dihydro-1-benzofuran-5-sulfonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2578734.png)

![1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]piperidine-3-carbohydrazide](/img/structure/B2578736.png)
![(6-Phenyl-2-azaspiro[3.3]heptan-2-yl)-(4-pyrrolidin-1-ylsulfonylphenyl)methanone](/img/structure/B2578737.png)
![(3S,4S)-5-[(3S,4S)-4,10-dihydroxy-7,9-dimethoxy-3-methyl-3,4-dihydro-1H-benzo[g]isochromen-5-yl]-7,9-dimethoxy-3-methyl-3,4-dihydro-1H-benzo[g]isochromene-4,10-diol](/img/structure/B2578738.png)
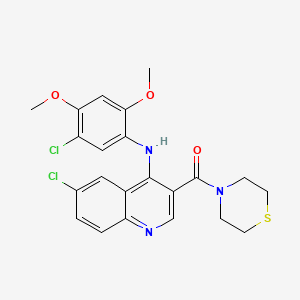
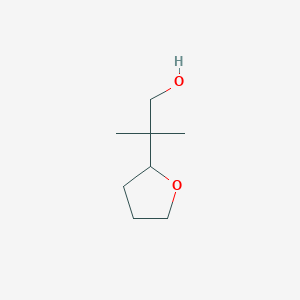
![2-(2-((5-(Tert-butyl)-3-(2-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-yl)amino)ethoxy)ethanol](/img/structure/B2578743.png)
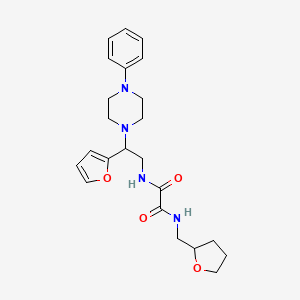
![2-Chloro-N-[1-[3-(4-methylpyridin-2-yl)-1H-1,2,4-triazol-5-yl]ethyl]propanamide](/img/structure/B2578747.png)
